molecular formula C23H19N5O B4578830 2-methyl-N-phenyl-4-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

2-methyl-N-phenyl-4-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Cat. No.: B4578830
M. Wt: 381.4 g/mol
InChI Key: KRKXRXZHOBSBJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-phenyl-4-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a novel, potent, and ATP-competitive small-molecule inhibitor identified for its high efficacy against BCR-ABL tyrosine kinase, including the T315I mutant variant. This multi-kinase inhibitor has emerged as a significant compound in oncological research, particularly for the study of Philadelphia chromosome-positive (Ph+) leukemias such as Chronic Myelogenous Leukemia (CML) where resistance to first- and second-generation tyrosine kinase inhibitors is a major clinical challenge. The compound's core structure, a rigid pyrimidobenzimidazole scaffold, is engineered for optimal interaction with the kinase domain. Its primary research value lies in its ability to overcome the gatekeeper T315I mutation, a common mechanism of drug resistance that renders many other therapies ineffective, by potently inhibiting BCR-ABL^T315I autophosphorylation and suppressing the proliferation of resistant leukemic cell lines. Beyond BCR-ABL, this molecule demonstrates a promising profile against other kinases like Src, providing a tool for investigating cross-talk and signaling pathways in malignant cell survival and proliferation. Research applications extend to its use as a chemical probe for elucidating the mechanisms of kinase inhibition and resistance, evaluating combination therapies, and developing new strategies for targeting aggressive and treatment-resistant hematological cancers. This product is intended for research applications in biochemistry and cell biology and is strictly for laboratory use. https://pubmed.ncbi.nlm.nih.gov/38404542/

Properties

IUPAC Name

2-methyl-N-phenyl-4-pyridin-3-yl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O/c1-15-20(22(29)26-17-9-3-2-4-10-17)21(16-8-7-13-24-14-16)28-19-12-6-5-11-18(19)27-23(28)25-15/h2-14,21H,1H3,(H,25,27)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKXRXZHOBSBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CN=CC=C4)C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-phenyl-4-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of a pyridine derivative with a benzimidazole precursor under controlled conditions. The reaction is often catalyzed by a base such as cesium carbonate in an organic solvent like dimethyl sulfoxide (DMSO) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-phenyl-4-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-methyl-N-phenyl-4-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of 2-methyl-N-phenyl-4-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 2-methyl-N-phenyl-4-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide can be contextualized by comparing it to analogs with variations in substituents and core structures. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Pyrimido[1,2-a]Benzimidazole Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Biological Activities
Target Compound 2-Methyl, 4-(pyridin-3-yl), N-phenyl carboxamide C₂₃H₂₀N₆O 420.45 Hypothesized anticancer activity (kinase inhibition)
Methyl 2-methyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate 2-Methyl, 4-(thienyl), methyl ester C₁₈H₁₆N₄O₂S 376.41 Anti-inflammatory, anticancer (preclinical)
Ethyl 2-methyl-4-(3-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate 2-Methyl, 4-(3-nitrophenyl), ethyl ester C₂₀H₁₈N₄O₄ 378.38 Antimicrobial, cytotoxic
Ethyl 2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate 2-Methyl, 4-(trimethoxyphenyl), ethyl ester C₂₄H₂₆N₄O₅ 450.50 Enhanced lipophilicity; potential CNS activity
4-(3-Fluorophenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide 2-Methyl, 4-(3-fluorophenyl), N-methyl carboxamide C₁₉H₁₇FN₄O 336.36 Antiproliferative (in vitro)
4-(Furan-2-yl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide 2-Methyl, 4-(furan-2-yl), N-(4-methoxyphenyl) carboxamide C₂₃H₂₀N₄O₃ 408.44 Antioxidant, antimicrobial

Key Differences in Substituent Effects

  • Pyridin-3-yl vs.
  • Carboxamide vs. Ester : The N-phenyl carboxamide moiety increases hydrogen-bonding capacity and metabolic stability relative to ester derivatives, which may hydrolyze rapidly in vivo .
  • Fluorophenyl vs. Trimethoxyphenyl : Fluorine substitution (in 4-(3-fluorophenyl)-N,2-dimethyl analog) introduces electronegativity, whereas trimethoxyphenyl groups (in Ethyl 2-methyl-4-(2,3,4-trimethoxyphenyl) analog) boost lipophilicity, affecting membrane permeability .

Research Findings and Implications

Pharmacokinetic Considerations

  • Solubility : The pyridin-3-yl group may reduce aqueous solubility compared to polar substituents like nitrophenyl, necessitating formulation strategies .
  • Bioavailability : The carboxamide group’s stability suggests oral bioavailability advantages over ester analogs, which require enzymatic activation .

Biological Activity

The compound 2-methyl-N-phenyl-4-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H15N5C_{16}H_{15}N_{5}, with a molecular weight of approximately 277.32 g/mol . The structure includes a pyrimidine and benzimidazole moiety, which are known to exhibit various biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit various enzymes, including carbonic anhydrase and cyclooxygenase, which are vital in inflammatory and cancer pathways .
  • Antitumor Activity : Preliminary studies suggest that the compound may exhibit antitumor properties by inducing apoptosis in cancer cells. For instance, related compounds have demonstrated IC50 values indicating effective inhibition of cell proliferation in various cancer cell lines .
  • Antimicrobial Properties : Some derivatives of pyrimidine compounds have shown moderate antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential utility in treating infections .

Biological Activity Data

Here is a summary table of the biological activities reported for similar compounds within the same class:

Activity TypeCompound ExampleIC50 Value (μM)Reference
Antitumor2-methyl-N-phenyl...6.26 (HCC827)
AntimicrobialPyrazolyl-Ureas250 (MIC)
Inhibition of COX-2Various Urea Derivatives0.013 - 0.067

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of related benzimidazole derivatives on lung cancer cell lines (HCC827 and NCI-H358). The results indicated that these compounds significantly inhibited cell growth with IC50 values ranging from 6.26 μM to 6.48 μM , demonstrating their potential as anticancer agents .

Case Study 2: Enzyme Inhibition

Research on pyrazolyl derivatives showed their capability as inhibitors of human carbonic anhydrase II (hCA II). These compounds displayed varying degrees of inhibition, suggesting that the structural features play a crucial role in binding affinity and efficacy .

Q & A

Q. What are the established synthetic routes for 2-methyl-N-phenyl-4-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide, and how can reaction conditions be optimized?

The compound is synthesized via multi-step pathways involving 2-aminobenzimidazole and pyridinyl-substituted carbonyl precursors. Key optimizations include solvent selection (e.g., dimethylformamide), microwave irradiation to enhance reaction efficiency (yields up to 85%), and catalyst screening (e.g., acid/base catalysts for cyclization steps). Temperature (80–120°C) and reaction time (4–12 hours) are critical variables . For analogs, recrystallization in ethanol or acetonitrile improves purity (>95%) .

Q. What spectroscopic and computational methods are recommended for structural characterization?

Use X-ray crystallography to resolve the fused bicyclic core and substituent orientations (e.g., dihedral angles between pyridinyl and benzimidazole rings). Complement with NMR (¹H/¹³C) to confirm proton environments and HRMS for molecular weight validation. DFT calculations (B3LYP/6-31G*) model electronic properties and predict reactive sites .

Q. How should preliminary biological activity screening be designed for this compound?

Prioritize in vitro assays targeting enzymes/receptors linked to anti-cancer (e.g., kinase inhibition), anti-inflammatory (COX-2), or antimicrobial activity. Use dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin for cytotoxicity). Include solubility assessments (DMSO/PBS) to confirm bioavailable concentrations .

Advanced Research Questions

Q. How can substituent effects on the pyridinyl and phenyl groups be systematically studied to enhance bioactivity?

Conduct a structure-activity relationship (SAR) study by synthesizing derivatives with electron-withdrawing/donating groups (e.g., nitro, methoxy) at the pyridinyl 3-position or phenyl para-position. Compare IC₅₀ values in kinase inhibition assays. For example, nitro groups may enhance π-π stacking with hydrophobic enzyme pockets, while methoxy groups improve solubility .

Q. What experimental and computational strategies resolve contradictions in reported biological activity data?

If inconsistent activity arises (e.g., variable cytotoxicity across cell lines), perform orthogonal assays (e.g., apoptosis vs. proliferation markers) and validate target engagement via surface plasmon resonance (SPR). Use molecular dynamics simulations to assess binding stability (RMSD <2 Å) and identify off-target interactions .

Q. How can reaction pathways and intermediates be elucidated to improve synthetic scalability?

Employ HPLC-MS to track intermediates in real-time and identify bottlenecks (e.g., slow cyclization steps). Optimize via Design of Experiments (DoE), varying solvent polarity, temperature, and catalyst loading. For example, a central composite design (CCD) reduced reaction steps from 5 to 3 while maintaining >90% yield in related compounds .

Q. What crystallographic and thermodynamic data are critical for formulation studies?

Determine melting point (mp 220–250°C, DSC), logP (2.5–3.5, shake-flask method), and polymorph stability (via XRPD). Co-crystallization with excipients (e.g., PEG) improves solubility. Hydration/dehydration studies (TGA) ensure storage stability .

Methodological Guidance

  • For SAR Studies : Use fragment-based drug design (FBDD) to prioritize substituents. Combine Free-Wilson analysis with machine learning (e.g., Random Forest) to predict activity cliffs .
  • For Data Contradictions : Apply Bayesian statistical models to weigh assay variability and biological replicates. Cross-validate with gene expression profiling (RNA-seq) to confirm mechanism .
  • For Process Optimization : Implement flow chemistry for hazardous steps (e.g., nitro reductions) and green chemistry metrics (E-factor <10) to minimize waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-N-phenyl-4-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-methyl-N-phenyl-4-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.